5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carbaldehyde

CB1 Receptor Inverse Agonist Obesity and Metabolic Disorders GPCR Pharmacology

Procure CAS 204452-93-7 for its differentiated tetrahydro scaffold: the saturated ring introduces an NH donor at position 8 and eliminates planar aromaticity, conferring unique conformational flexibility and hydrogen-bonding topology absent in fully aromatic 1,8-naphthyridine-2-carbaldehyde (CAS 64379-45-9). This scaffold underpins CB1 receptor inverse agonists achieving IC₅₀ 1.0 nM with >1000-fold selectivity over CB2R. Substituting a generic analog irreversibly alters synthetic route fidelity and target engagement kinetics.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
CAS No. 204452-93-7
Cat. No. B1358083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carbaldehyde
CAS204452-93-7
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESC1CC2=C(NC1)N=C(C=C2)C=O
InChIInChI=1S/C9H10N2O/c12-6-8-4-3-7-2-1-5-10-9(7)11-8/h3-4,6H,1-2,5H2,(H,10,11)
InChIKeyGJAACFNQDNFJNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carbaldehyde (CAS 204452-93-7) as a Strategic Intermediate for Naphthyridine-Based Drug Discovery


5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carbaldehyde (CAS 204452-93-7) is a partially saturated bicyclic heteroaromatic compound characterized by a tetrahydro-1,8-naphthyridine core substituted at the 2-position with a reactive aldehyde group . The compound serves as a versatile aldehyde-bearing scaffold in medicinal chemistry and organic synthesis, enabling downstream functionalization via condensation, reductive amination, and nucleophilic addition reactions. The saturated tetrahydro ring distinguishes this compound from fully aromatic 1,8-naphthyridine-2-carbaldehyde analogs, conferring distinct physicochemical properties including altered π-stacking capability, conformational flexibility, and hydrogen-bonding capacity relevant to biological target engagement [1].

Why 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carbaldehyde Cannot Be Replaced by Other 1,8-Naphthyridine Carbaldehydes


5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carbaldehyde differs fundamentally from its fully aromatic counterpart (1,8-naphthyridine-2-carbaldehyde, CAS 64379-45-9) and related in-class naphthyridine aldehydes in three dimensions critical for reproducible research outcomes: (i) oxidation state of the bicyclic core, (ii) aldehyde positional substitution pattern, and (iii) resultant hydrogen-bonding donor/acceptor topology . The saturated tetrahydro ring introduces an NH donor at position 8 and eliminates the planar aromaticity present in non-hydrogenated analogs, which directly impacts molecular recognition events in biological systems . Structure-activity relationship studies in cannabinoid-1 receptor inverse agonist programs have established that the tetrahydro-1,8-naphthyridine scaffold confers distinct pharmacological profiles compared to alternative core structures, with specific substitution patterns yielding >1000-fold selectivity windows that would be entirely abolished by substituting an unhydrogenated or differently substituted naphthyridine aldehyde [1]. In procurement terms, substitution with a generic 1,8-naphthyridine aldehyde (e.g., CAS 64379-45-9) or a regioisomeric aldehyde would irreversibly alter synthetic route fidelity, target engagement kinetics, and ultimate biological readouts.

Quantitative Evidence for Selecting 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carbaldehyde (CAS 204452-93-7) in Medicinal Chemistry Applications


Synthetic Intermediate for CB1 Receptor Inverse Agonists with Nanomolar Potency and High Selectivity

The tetrahydro-1,8-naphthyridine scaffold, for which 5,6,7,8-tetrahydro-1,8-naphthyridine-2-carbaldehyde serves as a critical aldehyde-bearing synthetic precursor, was identified as a privileged pharmacophore in a cannabinoid-1 receptor (CB1R) inverse agonist program. When elaborated into optimized lead compounds, derivatives based on this scaffold achieved IC50 values as low as 1.0 nM against CB1R, with CB2/CB1 selectivity ratios exceeding 1000-fold [1]. In contrast, alternative heterocyclic cores explored within the same study, including dihydro-pyrano[2,3-b]pyridine scaffolds, yielded differing pharmacological profiles and selectivity windows, underscoring that the specific tetrahydro-1,8-naphthyridine core structure is non-substitutable for achieving this potency-selectivity combination [1].

CB1 Receptor Inverse Agonist Obesity and Metabolic Disorders GPCR Pharmacology

Commercial Accessibility and Technical Grade Specification for Reproducible Research

5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carbaldehyde is commercially available from multiple established chemical suppliers with defined purity specifications and full analytical characterization . The compound is supplied with minimum purity specifications of 95% (by HPLC or equivalent) and is accompanied by batch-specific Certificates of Analysis upon request, enabling researchers to verify identity and purity prior to use . This commercial availability with documented quality control stands in contrast to non-commercial or custom-synthesis-only analogs, which introduce batch-to-batch variability risks and require in-house characterization overhead. The solid physical state and defined storage conditions (cool, dry environment; ambient temperature) provide predictable long-term stability during procurement and laboratory storage .

Chemical Procurement Quality Assurance Research Reagent Sourcing

Regiospecific 2-Position Aldehyde Enables Directed Synthetic Elaboration Not Possible with 3- or 4-Position Analogs

The aldehyde functional group is positioned exclusively at the 2-position of the tetrahydro-1,8-naphthyridine core, with no regioisomeric contamination . This precise 2-carbaldehyde substitution pattern is structurally defined by IUPAC nomenclature (5,6,7,8-tetrahydro-1,8-naphthyridine-2-carbaldehyde) and canonical SMILES (O=CC1=CC=C2CCCNC2=N1), confirming the exact spatial orientation of the reactive aldehyde relative to the saturated tetrahydro ring nitrogen at position 8 . In structure-activity relationship contexts, the 2-position aldehyde allows directed conjugation with amines or hydrazines to generate imine or hydrazone linkages with predictable geometry, whereas a 3- or 4-carbaldehyde regioisomer would produce fundamentally different molecular vectors and target-binding topologies [1]. The tetrahydro-1,8-naphthyridine scaffold has been explicitly validated as a privileged framework in drug discovery, with the 2-position functionalization critical for generating biologically active derivatives [1].

Regioselective Synthesis Medicinal Chemistry Scaffold Functionalization

Comprehensive Safety and Handling Documentation Exceeds Typical In-Class Availability

5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carbaldehyde is accompanied by fully developed Safety Data Sheets (SDS) that include GHS classification, hazard statements, precautionary codes, and first-aid measures . The compound is classified under GHS07 (Harmful/Irritant) with specific hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Comprehensive precautionary statements (P-codes) cover handling, storage, personal protective equipment requirements, and disposal procedures . This level of safety documentation exceeds what is typically available for custom-synthesized or poorly characterized naphthyridine aldehydes lacking formal hazard assessment .

Laboratory Safety Hazard Communication Regulatory Compliance

Validated Application Scenarios for 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carbaldehyde (CAS 204452-93-7) Based on Quantitative Evidence


Medicinal Chemistry Campaigns Targeting CB1 Receptor for Metabolic Disorders

Use as an aldehyde-bearing building block for synthesizing tetrahydro-1,8-naphthyridine-based CB1 receptor inverse agonists, a pharmacophore validated to achieve CB1R IC50 values of 1.0 nM with >1000-fold selectivity over CB2R [1]. This application leverages the scaffold's demonstrated potency and selectivity profile in preclinical obesity and metabolic disorder programs, where orally active modulators derived from this core exhibited favorable pharmacokinetics and acceptable safety margins [1].

Regioselective Library Synthesis Requiring 2-Position Aldehyde Functionality

Employ as a regiochemically pure starting material for constructing focused libraries of 2-substituted tetrahydro-1,8-naphthyridine derivatives via aldehyde-selective transformations including reductive amination, hydrazone formation, and condensation reactions . The defined 2-carbaldehyde substitution pattern ensures that all library members share a common molecular vector, enabling meaningful structure-activity relationship comparisons across the compound collection .

Quality-Controlled Procurement for Multi-Site Collaborative Research Programs

Source from established commercial suppliers providing batch-specific Certificates of Analysis and full analytical characterization (minimum 95% purity by HPLC) to ensure inter-laboratory reproducibility in multi-site research consortia . The documented purity threshold and commercial availability with COA traceability eliminate the need for in-house characterization overhead and mitigate batch-to-batch variability that would otherwise confound cross-site data harmonization .

Institutional Research Requiring GHS-Compliant Safety Documentation

Procure for academic or industrial laboratories where institutional EH&S protocols mandate fully documented hazard assessments prior to chemical approval. The compound's comprehensive SDS includes GHS07 classification, specific hazard statements (H302, H315, H319, H335), and detailed precautionary guidance covering personal protective equipment, storage, and disposal procedures , thereby satisfying regulatory compliance requirements without additional hazard assessment delays .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.